1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLTMKEBLEGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 245.181 g/mol. It features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethyl group, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potential as an inhibitor of tumor growth. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Animal models have demonstrated that it can reduce neuroinflammation and promote neuronal survival in conditions like Alzheimer's disease.
Agrochemicals
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its fluorinated groups enhance lipophilicity, which may improve its efficacy as a pesticide by facilitating better absorption through plant cuticles.
Herbicide Formulation
Research has shown that this compound can be effective in formulations aimed at controlling specific weed species. Its selective toxicity profile allows for targeted applications, minimizing harm to non-target plants.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for novel polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
Nanotechnology
The compound's properties are also being investigated for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules can facilitate targeted delivery and controlled release of therapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Lee et al., 2024 | Anti-inflammatory Effects | Showed reduced cytokine production in macrophage cultures. |
| Patel et al., 2023 | Pesticide Development | Effective against specific weed species with minimal non-target effects. |
| Kim et al., 2024 | Polymer Chemistry | Improved thermal stability in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Regioisomerism
The biological activity of pyrazole derivatives is highly sensitive to substituent positions. For example:
- Regioisomeric Switching : Exchanging the positions of the 4-fluorophenyl and pyridyl groups (e.g., from 3-(4-fluorophenyl)-4-pyridyl to 4-(4-fluorophenyl)-3-pyridyl) abolishes p38α MAP kinase inhibition but confers activity against cancer-related kinases like VEGFR2, Src, and B-RAF .
- Trifluoromethyl Substitution : The CF₃ group at position 3 enhances metabolic stability and hydrophobic interactions in kinase binding pockets. Analogues with CF₃ at other positions (e.g., 4-(trifluoromethyl)phenyl at position 4) show reduced potency .
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Target Compound | 1: 4-Fluorophenyl; 3: CF₃ | C₁₀H₇F₄N₃ | High lipophilicity, kinase selectivity |
| 1-(3-Chlorophenyl)-4-[3-(CF₃)phenyl]-1H-pyrazol-5-amine | 1: 3-Chlorophenyl; 4: 3-CF₃-phenyl | C₁₆H₁₀ClF₃N₃ | Broader kinase inhibition |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | 1: 2,4,6-Trichlorophenyl; 3: Pyridyl | C₂₀H₁₂Cl₃FN₄ | Nanomolar IC₅₀ against Src, B-RAF |
| 3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 1: 4-Fluorophenyl; 3: Ethyl | C₁₁H₁₂FN₃ | Reduced kinase activity |
Table 2: Kinase Inhibition Data
Pharmacological and Physicochemical Properties
- Solubility : The trifluoromethyl group improves membrane permeability but reduces aqueous solubility. Derivatives with polar substituents (e.g., pyridyl) exhibit better solubility .
- Metabolic Stability : The CF₃ group at position 3 reduces oxidative metabolism, enhancing half-life in vivo compared to ethyl or methyl analogues .
Biological Activity
1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a trifluoromethyl group and a fluorophenyl moiety, which significantly influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its antitumor, anti-inflammatory, and antibacterial effects, supported by case studies and research findings.
- Chemical Formula : C₁₀H₇F₄N₃
- CAS Number : 1188909-71-8
- Molecular Weight : 245.18 g/mol
- Melting Point : 109–112 °C
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties through various mechanisms:
- Mechanism of Action : These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in certain cancers such as melanoma. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest .
| Study | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Pyrazole Derivative | 0.5 - 5.0 | BRAF(V600E) | |
| Pyrazole Series | 60.56 - 69.15 | Anti-inflammatory |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a mechanism whereby the compound modulates inflammatory responses at the cellular level .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored:
- Mechanism of Action : Research indicates that these compounds may disrupt bacterial cell membranes, leading to cell lysis. In vitro assays have demonstrated efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .
Case Studies
-
Antitumor Efficacy in Melanoma Models
A study evaluated the efficacy of a series of pyrazole derivatives in melanoma cell lines expressing BRAF(V600E). The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. -
Anti-inflammatory Effects in Animal Models
In a murine model of inflammation, administration of the compound resulted in a significant reduction of paw edema and pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory therapeutic agent. -
Antibacterial Activity Assessment
The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests, further supporting its development as an antibacterial agent.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, and what are the critical reaction parameters?
The compound is synthesized via cyclocondensation of 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxo-butanenitrile with hydrazine hydrate in acetic acid under ambient conditions. Key parameters include stoichiometric control of hydrazine (1.4 eq) and overnight stirring to achieve a 58% yield. Post-synthesis purification involves extraction with ethyl acetate and recrystallization from THF/diethyl ether .
Q. How is the molecular structure of this compound confirmed in academic research?
Structural validation uses FT-IR, NMR (1H, 13C, 19F), and high-resolution mass spectrometry. Single-crystal X-ray diffraction (via SHELXL97) resolves dihedral angles between aromatic rings (e.g., 47.51° between pyrazole and 4-fluorophenyl groups) and hydrogen-bonding networks (N–H···N, 2.17–2.29 Å) .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
Enzymatic kinase inhibition assays (e.g., ADP-Glo™) measure IC50 values against targets like p38α MAPK and B-Raf. Antitubercular activity is assessed using Mycobacterium tuberculosis H37Rv strains, with MIC90 values determined via microdilution methods .
Q. How is analytical purity ensured for pharmacological studies?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) confirms purity ≥95%. Mass spectrometry validates molecular identity, while TLC monitors reaction progress .
Q. What role does regioisomerism play in modulating biological activity?
Switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-position) shifts selectivity from p38α MAPK to oncogenic kinases like VEGFR2 and EGFR. Comparative IC50 profiling and crystallographic data highlight altered binding interactions .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?
X-ray analysis reveals N–H···N hydrogen bonds between the pyrazole amine and pyridine/phenyl rings, forming 1D chains parallel to the c-axis. These interactions stabilize molecular conformation and impact solubility .
Q. What strategies optimize the compound’s metabolic stability in preclinical models?
Hepatic microsomal assays (human/rat S9 fractions) quantify parent compound depletion via LC-MS/MS. Half-life (t1/2) and intrinsic clearance (Clint) guide structural modifications, such as fluorination to reduce CYP450-mediated oxidation .
Q. How is computational chemistry applied to study kinase inhibition mechanisms?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with kinase ATP-binding pockets. Binding free energy calculations (MM-PBSA) correlate with experimental IC50 values, identifying key residues like Lys53 in p38α MAPK .
Q. What substituent modifications enhance antitubercular potency?
Introducing electron-withdrawing groups (e.g., CF3) at the pyrazole 3-position improves Mycobacterium tuberculosis inhibition (MIC90 <1 μg/mL). Thiourea derivatives exhibit enhanced membrane permeability, as shown in SAR studies .
Q. How is target engagement validated in cellular models?
Cellular thermal shift assays (CETSA) measure target protein stabilization upon compound binding. Western blotting confirms downstream effects, such as reduced ERK phosphorylation at IC50 concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
